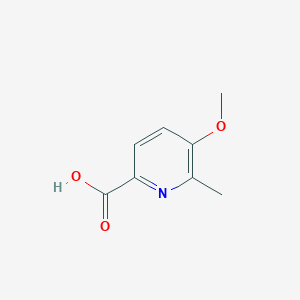

5-Methoxy-6-methylpicolinic acid

Descripción general

Descripción

5-Methoxy-6-methylpicolinic acid is a substituted picolinic acid derivative characterized by a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 6-position of the pyridine ring. This compound is commercially available in varying quantities (1g to 10g) with pricing reflecting scale-dependent discounts, as listed by CymitQuimica . The compound’s applications are inferred to align with picolinic acid derivatives, which are pivotal in pharmaceutical and agrochemical research due to their chelating and bioactive properties.

Métodos De Preparación

The introduction of methoxy groups can be achieved via nucleophilic substitution, as demonstrated in patent CN103910683A for 5-methoxy-4,6-dichloropyrimidine . Here, phosphorus trichloride facilitates chlorination, followed by methoxylation.

Adapted Protocol for Picolinic Acids :

-

Chlorination :

-

Methoxylation :

-

Treat the chlorinated intermediate with sodium methoxide in methanol.

-

Conditions: 60°C, 4 hours.

-

Challenges :

-

Regioselectivity must be controlled to ensure substitution occurs at the 5-position.

-

Competing side reactions (e.g., over-chlorination) may require stoichiometric adjustments.

Esterification and Acylation Pathways

Ambeed’s synthesis of 5-methylpicolinic acid derivatives highlights esterification and acylation as key steps . For 5-methoxy-6-methylpicolinic acid, a similar approach could involve:

Step 1: Methyl Ester Formation

-

React this compound with methanol under acidic conditions.

-

Example :

Step 2: Functional Group Manipulation

-

Convert the ester to an acid chloride using oxalyl chloride/DMF.

Step 3: Final Deprotection

-

Hydrolyze the ester or chloride to regenerate the carboxylic acid.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-6-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

5-Methoxy-6-methylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-6-methylpicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-6-methylpicolinic acid with its analogs, focusing on structural variations, synthesis methods, and functional applications.

Structural Analogs and Substituent Effects

Key Observations:

- Substituent Position : The 5-methoxy-6-methyl configuration in the target compound distinguishes it from positional isomers like 4-(methoxycarbonyl)picolinic acid, which exhibit distinct electronic and steric profiles .

- Functional Groups : Sulfonamide (e.g., compound 7) and halogen (e.g., 4-chloro-5-methyl) substituents enhance bioactivity but require multistep synthesis, unlike the simpler methoxy/methyl groups in this compound .

- Similarity Scores : Quantitative structural similarity metrics (e.g., 0.87–0.94) highlight the influence of substituent type and position on molecular recognition and reactivity .

Actividad Biológica

5-Methoxy-6-methylpicolinic acid (5-MMPA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-MMPA is a pyridine derivative characterized by the presence of methoxy and methyl groups at the 5 and 6 positions, respectively. This unique structure influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-MMPA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics.

2. Anticancer Properties

5-MMPA has been evaluated for its anticancer potential, particularly against human cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 18.0 | Caspase activation |

The mechanism underlying the biological activities of 5-MMPA involves its interaction with specific molecular targets within cells:

- Ligand Binding : 5-MMPA can act as a ligand, binding to metal ions and forming coordination complexes that influence various biochemical pathways.

- Signal Transduction Modulation : It has been shown to affect signaling pathways related to apoptosis and cell proliferation, particularly through the inhibition of key enzymes involved in these processes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested 5-MMPA against multi-drug resistant strains of Escherichia coli. The compound demonstrated an MIC value of 4 µg/mL, indicating strong antibacterial activity. The study concluded that 5-MMPA could serve as a lead compound in developing new antimicrobials to combat resistant infections .

Case Study 2: Anticancer Activity

Another study investigated the effects of 5-MMPA on breast cancer cells (MCF-7). Results showed that treatment with 5-MMPA led to a significant decrease in cell viability and induced apoptosis via the mitochondrial pathway. The findings suggest potential therapeutic applications for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 5-Methoxy-6-methylpicolinic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For NMR, focus on resolving signals for the methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) on the pyridine ring, and compare with analogs like 5-Methylpicolinic Acid . Purity can be assessed via HPLC with UV detection (λ ~254 nm) and validated against reference standards. Ensure solvent compatibility (e.g., DMSO-d6 for NMR) and account for hygroscopicity during sample preparation .

Q. How does the substitution pattern (methoxy and methyl groups) on the picolinic acid backbone influence its chemical reactivity?

- Methodological Answer : The electron-donating methoxy group at position 5 increases electron density on the pyridine ring, enhancing electrophilic substitution reactivity at adjacent positions. The methyl group at position 6 introduces steric hindrance, which may limit access to certain reaction sites. Comparative studies with analogs like 3-Bromo-6-methylpicolinic acid suggest that bromine substitution alters reactivity significantly, while methyl groups stabilize intermediates in synthesis .

Propiedades

IUPAC Name |

5-methoxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(12-2)4-3-6(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFVHMJEJJIGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.